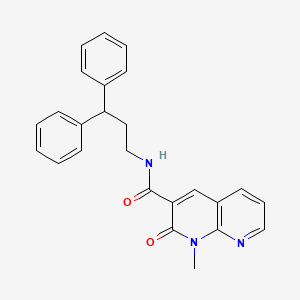

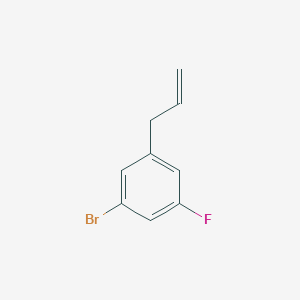

![molecular formula C16H11FN6S B2382881 3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-69-6](/img/structure/B2382881.png)

3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These are fused nitrogen-containing heterocyclic ring systems which are considered as privileged core skeletons in biologically active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is based on these reactions .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthetic Approaches and Heterocyclic Scaffold Importance : Research has demonstrated innovative methods for synthesizing heterocyclic compounds, including 1,2,4-triazolo[1,5-a]pyrimidines, that are important in medicinal chemistry due to their broad pharmacological properties. For instance, the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyrimidines from N-(pyridin-2-yl)benzimidamides through oxidative N-N bond formation highlights a novel strategy for constructing this scaffold with high yields (Zheng et al., 2014).

Antimicrobial Agents : The development of new thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, for potential antimicrobial applications, indicates that compounds with this scaffold can exhibit significant activity against various pathogens (Mabkhot et al., 2016).

Pharmacological Activities and SAR Studies

Diverse Pharmacological Activities : The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold is noted for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties. This diversity is exemplified by several clinical trials and marketed drugs, which underline the scaffold's medicinal chemistry potential (Merugu et al., 2022).

Antitumor and Antimicrobial Activities : The synthesis and structural elucidation of novel thieno[2,3-d]pyrimidine core units containing 1,2,4-triazoles and thiophenes demonstrated potent antimicrobial activity, further underscoring the therapeutic potential of triazolopyrimidine derivatives (Prabhakar et al., 2016).

Mécanisme D'action

Target of Action

The primary target of this compound is Lysine-specific demethylase 1 (LSD1) . LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and dimethylated lysine 4 of histone H3 (H3K4) or lysine 9 of histone H3 (H3K9), thereby playing a key role in histone demethylation and gene expression .

Mode of Action

The compound interacts with LSD1 through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the improved activity of the compound . The triazolo pyrimidine scaffold of the compound can be used as a template for designing new LSD1 inhibitors .

Biochemical Pathways

The compound, by inhibiting LSD1, affects the histone methylation process, which is a crucial part of the epigenetic regulation of gene expression . Changes in histone methylation status can lead to alterations in gene expression, affecting various biological processes such as cell proliferation, differentiation, and apoptosis .

Result of Action

The inhibition of LSD1 by the compound can lead to changes in gene expression, potentially resulting in anti-proliferative effects against certain types of cancer cells . For instance, some studies have suggested potential anti-gastric cancer effects of similar triazolo[4,5-d]pyrimidine derivatives .

Orientations Futures

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN6S/c17-11-4-6-13(7-5-11)23-15-14(21-22-23)16(20-10-19-15)24-9-12-3-1-2-8-18-12/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDULVAWZHNQQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

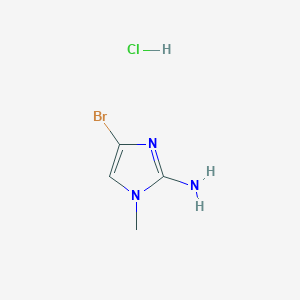

![(1-Methylindazol-3-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382801.png)

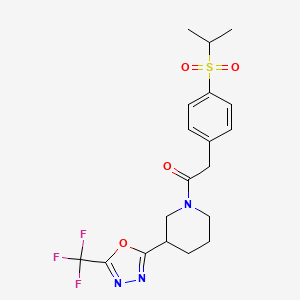

![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)

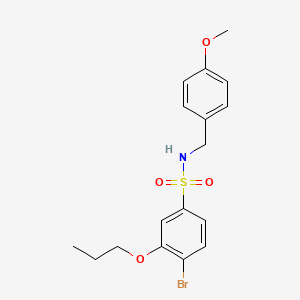

![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2382803.png)

![2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2382808.png)

![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2382814.png)

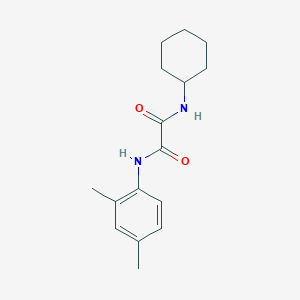

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2382820.png)